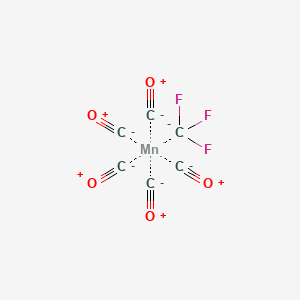
Manganese, pentacarbonyl(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Manganese, pentacarbonyl(trifluoromethyl)- is an organometallic compound with the molecular formula C₆F₃MnO₅. It is a member of the transition metal carbonyl family, which are compounds containing carbon monoxide ligands bound to a transition metal. This compound is notable for its unique structure and reactivity, making it of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of manganese, pentacarbonyl(trifluoromethyl)- typically involves the reaction of manganese pentacarbonyl bromide with trifluoromethylating agents. One common method is the photolysis of dimanganese decacarbonyl in the presence of trifluoromethyl iodide, which produces the desired compound under controlled conditions . Industrial production methods are less common due to the specialized nature of the compound, but laboratory-scale synthesis is well-documented.
Análisis De Reacciones Químicas
Manganese, pentacarbonyl(trifluoromethyl)- undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state manganese complexes.
Reduction: It can be reduced to form manganese hydrides or other lower oxidation state species.
Substitution: The carbonyl ligands can be substituted with other ligands such as phosphines or amines under appropriate conditions.
Radical Reactions: The compound can participate in radical reactions, particularly involving the trifluoromethyl group.
Common reagents used in these reactions include oxidizing agents like oxygen or peroxides, reducing agents such as hydrides, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used but can include a wide range of manganese complexes with different ligands.
Aplicaciones Científicas De Investigación
Manganese, pentacarbonyl(trifluoromethyl)- has several applications in scientific research:
Mecanismo De Acción
The mechanism by which manganese, pentacarbonyl(trifluoromethyl)- exerts its effects involves the release of carbon monoxide and the formation of reactive manganese species. These species can interact with various molecular targets, including enzymes and cellular membranes, leading to a range of biological effects. The compound’s ability to generate radicals also plays a significant role in its reactivity and applications .
Comparación Con Compuestos Similares
Manganese, pentacarbonyl(trifluoromethyl)- can be compared to other transition metal carbonyls such as iron pentacarbonyl and nickel tetracarbonyl. While all these compounds share the presence of carbon monoxide ligands, manganese, pentacarbonyl(trifluoromethyl)- is unique due to the presence of the trifluoromethyl group, which imparts distinct reactivity and stability characteristics . Similar compounds include:
Iron pentacarbonyl (Fe(CO)₅): Known for its use in the production of pure iron and as a catalyst in organic synthesis.
Nickel tetracarbonyl (Ni(CO)₄): Used in the Mond process for nickel purification and as a reagent in organic chemistry.
Dimanganese decacarbonyl (Mn₂(CO)₁₀): Used as a precursor in the synthesis of various manganese carbonyl complexes.
Propiedades
Número CAS |
13601-14-4 |
|---|---|
Fórmula molecular |
C6F3MnO5- |
Peso molecular |
263.99 g/mol |
Nombre IUPAC |
carbon monoxide;manganese;trifluoromethane |
InChI |
InChI=1S/CF3.5CO.Mn/c2-1(3)4;5*1-2;/q-1;;;;;; |
Clave InChI |
PUWKUSYXKWQUHU-UHFFFAOYSA-N |
SMILES canónico |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-](F)(F)F.[Mn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Quinolinium, 1-methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-](/img/structure/B14707368.png)

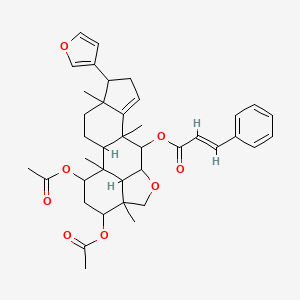
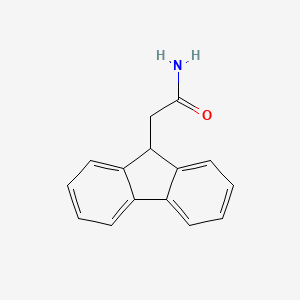
![Trimethyl-[methyl-[methyl-[methyl-(methyl-phenyl-trimethylsilyloxysilyl)oxy-phenylsilyl]oxy-phenylsilyl]oxy-phenylsilyl]oxysilane](/img/structure/B14707386.png)

![6-(Phenylsulfanyl)-9-thiabicyclo[3.3.1]non-2-ene](/img/structure/B14707390.png)
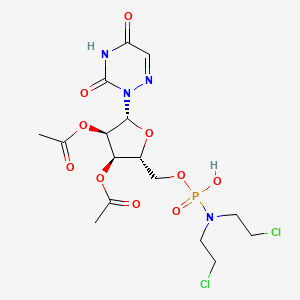
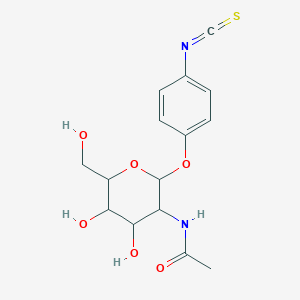
![Bis[4-(ethoxycarbonyl)phenyl]mercury](/img/structure/B14707405.png)

![2-[2-(Dodecane-1-sulfonyl)ethoxy]ethan-1-ol](/img/structure/B14707420.png)
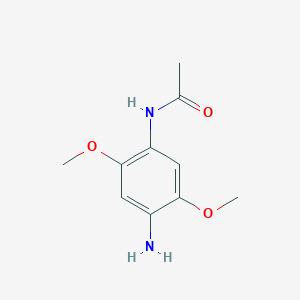
![3-{3-[(Benzyloxy)carbonyl]-2-oxo-1,3-oxazolidin-4-yl}propanoic acid](/img/structure/B14707437.png)
